molecular formula C18H15N5 B12212809 7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12212809
M. Wt: 301.3 g/mol
InChI Key: NALDDTQJTVJRDZ-UHFFFAOYSA-N
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Description

(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves the condensation of appropriate hydrazine derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method involves the reaction of 3,5-diphenylpyrazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit mycobacterial ATP synthase sets it apart from other similar compounds, making it a promising candidate for the development of new anti-tuberculosis drugs .

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C18H15N5/c19-22-17-11-16(14-9-5-2-6-10-14)21-18-15(12-20-23(17)18)13-7-3-1-4-8-13/h1-12,22H,19H2

InChI Key

NALDDTQJTVJRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NN)C4=CC=CC=C4

Origin of Product

United States

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